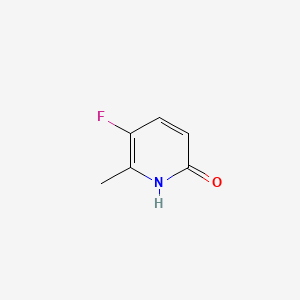

5-Fluoro-6-methylpyridin-2(1H)-one

説明

5-Fluoro-6-methylpyridin-2(1H)-one is a heterocyclic compound featuring a pyridinone core substituted with fluorine and methyl groups at positions 5 and 6, respectively. The pyridinone scaffold is notable for its role in medicinal chemistry due to its hydrogen-bonding capabilities and structural similarity to nucleic acid bases. This compound’s fluorine substituent enhances its metabolic stability and bioavailability, while the methyl group contributes to steric effects and lipophilicity .

特性

IUPAC Name |

5-fluoro-6-methyl-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6FNO/c1-4-5(7)2-3-6(9)8-4/h2-3H,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTSRMTCBVLMVFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=O)N1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions:

The synthesis of 5-Fluoro-6-methylpyridin-2(1H)-one typically involves the following steps:

Starting Material: The synthesis begins with 2-bromo-5-fluoro-6-methylpyridine.

Lithiation: The starting material is treated with n-butyllithium in tetrahydrofuran (THF) at -78°C under an inert atmosphere to form the corresponding lithium intermediate.

Boronation: The lithium intermediate is then reacted with triisopropyl borate in THF at -78°C to yield the boronic acid intermediate.

Oxidation: The boronic acid intermediate is oxidized to form this compound.

Industrial Production Methods:

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity.

化学反応の分析

Types of Reactions:

5-Fluoro-6-methylpyridin-2(1H)-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed:

Oxidation Products: N-oxides of this compound.

Reduction Products: 5-Fluoro-6-methylpyridin-2-ol.

Substitution Products: Various substituted derivatives depending on the nucleophile used .

科学的研究の応用

5-Fluoro-6-methylpyridin-2(1H)-one has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It serves as an intermediate in the synthesis of pharmaceutical agents.

Industry: The compound is used in the development of agrochemicals and materials with specific properties .

作用機序

The mechanism of action of 5-Fluoro-6-methylpyridin-2(1H)-one involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with enzymes and receptors. The keto group at the 2nd position plays a crucial role in its reactivity and binding affinity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

類似化合物との比較

Substituent Variations in Pyridinone and Pyrimidinone Derivatives

The following table summarizes key structural and functional differences between 5-Fluoro-6-methylpyridin-2(1H)-one and related compounds:

NMR Spectroscopic Trends

- Chemical Shifts: (Table 1) provides ¹H and ¹³C NMR data for pyridinone derivatives in DMSO-d₆. For example, methyl groups in similar compounds resonate near δ 2.1–2.6 ppm (¹H), while fluorine substituents deshield adjacent carbons, shifting ¹³C signals to ~150–160 ppm .

- pH-Dependent Shifts: highlights pH-dependent chemical shifts in p-334, a pyridinone analog, where protonation of the carbonyl group at acidic pH alters δ values by 1–2 ppm .

生物活性

5-Fluoro-6-methylpyridin-2(1H)-one is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is CHFNO, with a molecular weight of approximately 127.12 g/mol. The compound features a pyridine ring with a fluorine atom at the 5-position and a methyl group at the 6-position, alongside a keto group at the 2-position. This unique structure influences its chemical reactivity and biological interactions.

Biological Activities

1. Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. Preliminary studies have shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antibacterial agent .

2. Anticancer Effects

Preliminary investigations have highlighted the compound's potential anticancer properties. It appears to modulate key biochemical pathways involved in tumor growth and proliferation. For instance, studies have indicated that it may inhibit thymidine phosphorylase (TP), an enzyme implicated in tumor biology, thereby affecting tumor vascularization .

3. Mechanism of Action

The mechanism through which this compound exerts its biological effects involves interactions with specific molecular targets. The fluorine atom enhances hydrogen bonding capabilities, influencing enzyme and receptor interactions, particularly in pathways related to cancer and microbial resistance .

Case Studies

Several studies have explored the biological activity of this compound:

- Antimicrobial Study : A study assessed the efficacy of this compound against a panel of bacterial strains, revealing significant inhibitory effects, particularly against Staphylococcus aureus and Escherichia coli .

- Anticancer Investigation : In vitro experiments demonstrated that the compound could reduce cell viability in lung cancer cell lines by inducing apoptosis through TP inhibition .

Data Tables

| Biological Activity | Effectiveness | Mechanism |

|---|---|---|

| Antimicrobial | Effective against multiple strains | Inhibition of bacterial growth |

| Anticancer | Reduces cell viability in lung cancer cells | Inhibition of thymidine phosphorylase |

Comparative Analysis

Comparison with similar compounds reveals that while this compound shares structural similarities with other pyridine derivatives, its unique keto group significantly alters its reactivity and biological activity.

| Compound Name | Structure Highlights | Unique Features |

|---|---|---|

| 5-Fluoro-6-methylpyridin-2-amine | Contains an amino group instead of a keto group | Increased basicity and potential for different reactivity |

| 2-Amino-5-fluoro-6-methylpyridine | Amino group at the second position | Potentially different biological activity compared to ketones |

| 5-Fluoro-3-methylpyridin-2-amine | Methyl group at the third position | Different steric effects influencing reactivity |

Applications

The applications of this compound extend into various fields:

- Medicinal Chemistry : As an intermediate in synthesizing pharmaceutical agents.

- Agrochemicals : Development of compounds with specific properties for agricultural applications.

Q & A

Q. What are common synthetic routes for 5-Fluoro-6-methylpyridin-2(1H)-one, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves fluorination and cyclization strategies. Key steps include:

- Fluorination : Use of fluorinating agents like Selectfluor on precursor pyridine derivatives (e.g., 2-acetylpyridine) under anhydrous conditions to introduce the fluorine atom .

- Cyclization : Acid- or base-mediated cyclization of intermediates, such as 2-cyanoacetamide derivatives, to form the pyridinone core. Solvents like DMSO with potassium tert-butoxide are critical for regioselectivity .

- Optimization : Reaction yields (30–79%) depend on temperature (80–110°C), solvent polarity, and stoichiometry of reagents. For example, hydrogenation with Pd/C in ethanol improves purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : H and C NMR resolve regiochemical ambiguities. The fluorine atom induces distinct splitting patterns (e.g., H NMR δ 2.52 ppm for methyl groups adjacent to fluorine) .

- HRMS : High-resolution mass spectrometry confirms molecular formula (e.g., C₆H₅FNO requires m/z 138.0353) .

- IR Spectroscopy : Stretching frequencies for carbonyl (1748 cm) and C-F bonds (1100–1200 cm) validate functional groups .

Q. What preliminary biological screening approaches are used for this compound?

Methodological Answer:

- Enzyme Inhibition Assays : Fluorescence-based assays to study interactions with kinases or proteases, using ATP/ADP-Glo™ systems .

- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) at concentrations of 1–100 µM, with IC₅₀ calculations .

Advanced Research Questions

Q. How can regioselectivity challenges in fluorination be addressed during synthesis?

Methodological Answer: Regioselectivity is influenced by:

- Directing Groups : Electron-withdrawing groups (e.g., acetyl at the 2-position) guide fluorination to the 5-position via electrophilic aromatic substitution .

- Metal Catalysis : Pd-mediated C-H activation enables selective fluorination at inert positions. For example, Pd(OAc)₂ with N-fluorobenzensulfonimide (NFSI) achieves >80% selectivity .

- Computational Modeling : DFT calculations (e.g., Gaussian 16) predict transition states to optimize reaction pathways .

Q. How do researchers resolve contradictions in biological activity data across studies?

Methodological Answer:

- Meta-Analysis : Compare IC₅₀ values across assays, controlling for variables like cell line origin (e.g., primary vs. immortalized cells) .

- Structural Analogues : Test derivatives (e.g., 5-bromo or 6-nitro variants) to isolate the fluorine/methyl group’s role in activity .

- Proteomics : SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) identifies off-target protein interactions that may explain discrepancies .

Q. What strategies improve the stability of this compound in aqueous solutions?

Methodological Answer:

- pH Optimization : Buffers (e.g., ammonium acetate, pH 6.5) reduce hydrolysis of the lactam ring .

- Lyophilization : Freeze-drying with cryoprotectants (e.g., trehalose) increases shelf life.

- Derivatization : Prodrug approaches (e.g., esterification of the hydroxyl group) enhance solubility and stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。